2-Amino-4-(3-amino-4-hydroxyphenoxy)phenol
Overview
Description
2-Amino-4-(3-amino-4-hydroxyphenoxy)phenol is an organic compound with the molecular formula C12H12N2O2 It is a derivative of phenol, characterized by the presence of amino and hydroxy groups on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-amino-4-hydroxyphenoxy)phenol typically involves the reaction of 3-methoxyphenol with 3-bromanisole in the presence of a copper catalyst, followed by the cleavage of methyl groups using hydrobromic acid in acetic acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-amino-4-hydroxyphenoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the amino groups can produce primary amines.
Scientific Research Applications
2-Amino-4-(3-amino-4-hydroxyphenoxy)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-amino-4-hydroxyphenoxy)phenol involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Diamino-4,4’-biphenyldiol
- 3,3’-Diamino-4,4’-dihydroxybiphenyl
- 3,3’-Diaminobiphenyl-4,4’-diol
Uniqueness
2-Amino-4-(3-amino-4-hydroxyphenoxy)phenol is unique due to the specific arrangement of its amino and hydroxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-amino-4-(3-amino-4-hydroxyphenoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYHQSKRFPHMQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)O)N)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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